5-Bromo-3-methylpyridin-2-ol

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

Researchers requiring precise SAR data often face failed syntheses when substituting 5-Bromo-3-methylpyridin-2-ol with non-methylated or non-brominated analogs. This halogenated pyridine building block provides the exact 2-hydroxy-3-methyl-5-bromo substitution pattern essential for reliable Pd-catalyzed cross-coupling (Suzuki-Miyaura) and downstream biological evaluation. • >98% purity ensures reproducible SAR results, minimizing false hits from impurity interference • The 5-Br enables selective C-C bond formation; the 3-Me group modulates LogP for improved membrane permeability in drug candidates • Crystalline solid with defined melting point (170-174°C) facilitates formulation development and quality control

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 89488-30-2
Cat. No. B1267132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylpyridin-2-ol
CAS89488-30-2
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CNC1=O)Br
InChIInChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
InChIKeyHXPMRPRBABWPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methylpyridin-2-ol Overview & Selection


5-Bromo-3-methylpyridin-2-ol (CAS 89488-30-2), also referred to as 5-Bromo-2-hydroxy-3-methylpyridine or 5-Bromo-3-methyl-2-pyridone, is a halogenated heterocyclic building block within the pyridinol class [1]. It possesses a molecular formula of C6H6BrNO and a molecular weight of 188.02 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on the pyridine ring [1]. This specific substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from other pyridine derivatives [2].

Workflow Medicinal chemistry building block for focused library synthesis and SAR exploration
Selection 5-bromo-3-methyl-2-pyridinol pattern provides cross-coupling handle and lipophilic methyl group
Use Context Suzuki-Miyaura diversification, physicochemical optimization, and high-purity intermediate workflows

5-Bromo-3-methylpyridin-2-ol Substitution Risks


While the pyridinol class offers numerous halogenated building blocks, direct substitution of 5-Bromo-3-methylpyridin-2-ol with its closest analogs, such as 5-Bromo-2-hydroxypyridine (lacking the 3-methyl group) or 3-Methyl-2-pyridinol (lacking the 5-bromo substituent), is not scientifically justifiable . The specific 2-hydroxy-3-methyl-5-bromo substitution pattern is not arbitrary; it is a deliberate design that dictates the compound's utility in specific chemical transformations and its performance as an intermediate in medicinal chemistry campaigns . For instance, the 5-bromo position is activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-methyl group provides a hydrophobic interaction point in biological systems . The 2-hydroxy group can engage in hydrogen bonding or be converted to a leaving group, enabling diverse synthetic routes . Substituting with an analog that lacks this precise combination of functional groups will inevitably alter the reaction outcome, biological activity, or physicochemical profile of the final target molecule, leading to failed syntheses or inactive compounds .

Analogs without the 5-bromo substituent (e.g., 3-methyl-2-pyridinol) lack the key cross-coupling handle, which may limit diversification pathways.
Replacing the 3-methyl group with hydrogen (5-bromo-2-hydroxypyridine) may alter lipophilicity and shift SAR outcomes in lead optimization.
Lower purity grades could introduce additional impurities that affect reaction yields and assay reproducibility; verify specification before substitution.

5-Bromo-3-methylpyridin-2-ol Differentiation Evidence


High-Purity Specification

For research applications, the purity of the starting material directly impacts reaction yields and the reliability of biological assays. 5-Bromo-3-methylpyridin-2-ol is commercially available from multiple vendors with a guaranteed purity of >98.0% as determined by Gas Chromatography (GC), a specification that is critical for ensuring experimental reproducibility [1]. In contrast, a common analog, 5-Bromo-2-hydroxypyridine (CAS 13466-38-1), is often supplied at a lower purity of 97.0% . While this 1% difference may appear minor, for sensitive applications such as high-throughput screening or multi-step total synthesis, the higher purity specification minimizes the risk of side reactions and simplifies purification, saving time and resources .

Purity specification
Specification review
>98.0% (GC) vs 97.0%
Supports higher batch-to-batch consistency and minimizes purification needs
Supplier-reported GC purity; verify for highly sensitive applications
Analytical Chemistry Chemical Synthesis Medicinal Chemistry

Thermal Stability and Melting Point

The thermal stability and crystalline nature of a compound are critical for long-term storage and formulation. 5-Bromo-3-methylpyridin-2-ol exhibits a well-defined and relatively high melting point of 170-174 °C (lit.) [1]. This value is slightly lower than that of the simpler analog 5-Bromo-2-hydroxypyridine, which melts at 180 °C . The presence of the 3-methyl group in 5-Bromo-3-methylpyridin-2-ol disrupts the crystal packing compared to the parent compound, leading to this measurable difference. This property suggests a distinct solid-state behavior that may influence solubility, dissolution rate, and handling characteristics, which are important considerations for process chemistry and formulation development .

Melting point
Property context
170–174 °C vs 180 °C
Indicates distinct crystal packing due to 3-methyl group
Literature values; lot-specific verification recommended for formulation work
Physicochemical Properties Formulation Science Material Science

High-Yield Synthetic Route

The commercial viability and long-term availability of a research compound are often underpinned by robust, high-yielding synthetic routes. A published method for preparing 5-Bromo-3-methylpyridin-2-ol from 2-amino-3-methyl-5-bromopyridine achieves an excellent yield of approximately 86% . This high-yielding process is crucial for manufacturers to offer the compound at competitive prices and with consistent quality. In contrast, alternative synthetic pathways starting from simpler building blocks, such as the bromination of 2-hydroxy-3-methylpyridine, may offer less favorable yields or require more challenging purification, although specific quantitative data is often proprietary . The documented 86% yield serves as a benchmark for the efficiency of this specific synthetic strategy, directly impacting the compound's cost of goods and ensuring its reliable supply for large-scale research projects .

Synthetic yield
Method context
~86% vs not reported
Documented efficient route supports supply reliability and cost-effectiveness
Published method; actual yields may vary with scale and vendor
Synthetic Methodology Process Chemistry Supply Chain Management

5-Bromo-3-methylpyridin-2-ol Application Scenarios


High-Purity Intermediate for Drug Discovery

In medicinal chemistry, the >98.0% purity of 5-Bromo-3-methylpyridin-2-ol is a critical factor for reliable Structure-Activity Relationship (SAR) studies [1]. When used as a starting material for synthesizing focused libraries of compounds, this high purity specification minimizes the introduction of unknown impurities that could confound biological assay results. This is a direct, measurable advantage over analogs with lower purity specifications, such as 5-Bromo-2-hydroxypyridine (97.0%), making it the preferred choice for programs where data integrity is paramount .

Suzuki-Miyaura Cross-Coupling Scaffold

The 5-bromo substituent on the 2-pyridinol core of 5-Bromo-3-methylpyridin-2-ol is ideally positioned for palladium-catalyzed cross-coupling reactions [1]. This reactivity allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups, enabling rapid diversification of the pyridine scaffold . The combination of the 3-methyl and 2-hydroxy groups provides additional vectors for structural elaboration, making it a more versatile building block than simpler 2-halopyridines that lack these functional handles . This distinct reactivity profile is a key differentiator from non-halogenated or differently substituted pyridine analogs [1].

Physicochemical Property Optimization

The presence of the 3-methyl group in 5-Bromo-3-methylpyridin-2-ol introduces a degree of lipophilicity that is absent in the parent 5-Bromo-2-hydroxypyridine [1]. This subtle structural difference can be exploited to fine-tune the LogP and permeability of drug candidates . Furthermore, the unique melting point and crystalline nature of this compound, which differs from its non-methylated analog, can be leveraged in formulation development to control the solubility and dissolution rate of the final pharmaceutical ingredient . This provides a tangible, measurable parameter for process chemists to consider during candidate selection .

Application
Selection Property
Validation Focus
High-purity intermediate for drug discovery SAR
Minimum purity specification
Impurity profile and assay reproducibility
Suzuki-Miyaura cross-coupling scaffold
5-Bromo reactivity handle
Cross-coupling efficiency and diversification scope
Physicochemical property optimization
3-Methyl lipophilicity and crystalline form
LogP tuning and dissolution behavior in formulations

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